molecular formula C16H20N2O B14122208 6-(Cyclohexylmethoxy)quinolin-2-amine

6-(Cyclohexylmethoxy)quinolin-2-amine

Cat. No.: B14122208
M. Wt: 256.34 g/mol
InChI Key: HJWPHNKZCAJHIA-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethoxy)quinolin-2-amine is a chemical compound with the molecular formula C16H20N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylmethoxy)quinolin-2-amine typically involves the reaction of quinoline derivatives with cyclohexylmethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclohexylmethoxy)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Cyclohexylmethoxy)quinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethoxy)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexylmethoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

6-(cyclohexylmethoxy)quinolin-2-amine

InChI

InChI=1S/C16H20N2O/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H2,17,18)

InChI Key

HJWPHNKZCAJHIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC3=C(C=C2)N=C(C=C3)N

Origin of Product

United States

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